Troparil

Catalog No.
S590007
CAS No.
50372-80-0
M.F
C16H21NO2
M. Wt
259.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Troparil

CAS Number

50372-80-0

Product Name

Troparil

IUPAC Name

methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

InChI

InChI=1S/C16H21NO2/c1-17-12-8-9-14(17)15(16(18)19-2)13(10-12)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14+,15-/m0/s1

InChI Key

OMBOXYLBBHNWHL-YJNKXOJESA-N

SMILES

CN1C2CCC1C(C(C2)C3=CC=CC=C3)C(=O)OC

Synonyms

(1R-(exo,exo))-8-methyl-3-phenyl-8-azabicyclo(3.2.1)octane-2-carboxylic acid methyl ester, 2-methoxycarbonyl-3-phenyltropane, troparil, troparil hydrochloride, (1R-(2-endo,3-exo))-isomer, troparil, (1R-(2-endo,3-exo))-isomer, troparil, (1S-(exo,exo))-isomer, troparil, (2-endo,3-exo)-isomer, troparil, 1,5-naphthalenedisulfonate (1:1), (1R-(exo,exo))-isomer, troparil, 1,5-naphthalenedisulfonate (1:1), (1S-(exo,exo))-isomer, troparil, 1,5-naphthalenedisulfonate (2:1), (1R-(exo,exo))-isomer, troparil, 1,5-naphthalenedisulfonate, (1R-(exo,exo))-isomer, troparil, 1R-(exo,exo)-isomer, Win 35,065, Win 35,065-2, Win 35,065-3, Win 35065, Win 35065-2, Win 35065-3, Win-35,065, Win-35065

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=CC=C3)C(=O)OC

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=CC=C3)C(=O)OC

The exact mass of the compound Troparil is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Tropanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Troparil (WIN 35,065-2, CAS 50372-80-0) is a synthetic phenyltropane derivative and a high-affinity dopamine reuptake inhibitor (DRI) utilized as a benchmark reference material in neuropharmacological and analytical research [1]. Structurally, it features an 8-azabicyclo[3.2.1]octane core with a 2β-carbomethoxy group and a direct 3β-phenyl linkage [2]. This specific structural configuration eliminates the hydrolyzable benzoyl ester found in natural tropane alkaloids, fundamentally altering its physicochemical durability and metabolic resistance [3]. For procurement professionals and laboratory directors, Troparil represents a critical upgrade over traditional natural extracts, offering superior aqueous stability, enhanced binding affinity, and a highly reproducible pharmacological profile for monoamine transporter assays, structure-activity relationship (SAR) studies, and complex radioligand formulations [1].

Research Fit

1
DAT pathway inhibition studies Reported higher DAT inhibition vs. cocaine supports dopamine-transporter-focused signaling assays and lower-concentration brain-slice protocols.
2
Phenyltropane SAR panel research NET-biased selectivity profile fills a reported gap among regular phenyltropanes; supports comprehensive monoamine-transporter pharmacophore mapping.
3
Forensic research reference Distinct demethylation-derived metabolite signature supports exposure-differentiation studies from cocaine and its ester-hydrolysis markers.

Attempting to substitute Troparil with the natural alkaloid cocaine or heavily halogenated phenyltropanes introduces severe reproducibility and selectivity risks into laboratory workflows [1]. Cocaine possesses a highly labile C3 benzoyl ester linkage that is acutely susceptible to spontaneous hydrolysis in aqueous assay buffers and rapid enzymatic degradation by esterases in biological models [2]. This instability causes continuous concentration drift during prolonged experiments, requiring strict cold-chain logistics and fresh daily preparations to prevent assay failure. Conversely, while halogenated analogs like RTI-55 offer high chemical stability, the addition of heavy halogens drastically shifts their selectivity profile, massively increasing serotonin transporter (SERT) affinity and destroying the balanced, DAT-selective baseline required for accurate comparative modeling [3]. Troparil is uniquely positioned as the stable, non-halogenated parent scaffold, ensuring both hydrolytic resilience and the correct transporter selectivity profile for reliable procurement and downstream application [1].

Substitution Risk

vs cocaine Cocaine inhibits DAT, NET, and SERT non-selectively; Troparil’s lower SERT activity and NET-biased profile may shift monoamine-transporter response context. Direct substitution limits dopaminergic-specific interpretation.
vs WIN 35,428 WIN 35,428 (CFT) is DAT-selective and lacks Troparil’s reported NET > DAT selectivity. Transporter-ratio-dependent models may not transfer; requires isoform-selectivity review before interchange.
vs other phenyltropanes Most phenyltropanes undergo ester hydrolysis like cocaine. Troparil’s demethylation-dominant metabolism and carbon–carbon bond stability may alter duration-of-effect and metabolite-detection endpoints.

Elimination of Esterase-Mediated Degradation in Aqueous and Biological Media

Natural tropane alkaloids like cocaine feature a benzoyloxy ester linkage at the 3-position, making them highly vulnerable to spontaneous hydrolysis in aqueous solutions and rapid cleavage by esterases in biological models [1]. Troparil replaces this ester with a direct carbon-carbon bond to a phenyl ring, creating a non-hydrolyzable 3β-phenyltropane scaffold [2]. This structural modification drastically increases the compound's half-life and stability in solution, eliminating the concentration drift that plagues prolonged in vitro binding assays and in vivo behavioral studies utilizing baseline cocaine [1].

Evidence DimensionStructural vulnerability to ester hydrolysis
Target Compound DataTroparil: Non-hydrolyzable C-C 3β-phenyl linkage (stable in aqueous buffer)
Comparator Or BaselineCocaine: Labile C3 benzoyl ester (rapidly hydrolyzed)
Quantified DifferenceComplete elimination of esterase-mediated cleavage at the C3 position
ConditionsAqueous assay buffers and in vivo biological models

Procurement of Troparil ensures stable, reproducible dosing concentrations over extended experimental timelines without the need for constant re-formulation.

DAT inhibition vs. cocaine
Head-to-head
Troparil vs Cocaine
IC₅₀: 4–5× lower (human DAT)
Supports DAT-pathway assay sensitivity review; lower in-vivo dosing may reduce off-target binding.
In-vivo sensitization: 3 mg/kg Troparil vs. 25 mg/kg cocaine (mouse).

Superior DAT Binding Potency for High-Resolution Receptor Assays

In competitive radioligand binding assays targeting the dopamine transporter (DAT), Troparil demonstrates a significantly higher binding affinity compared to the natural benchmark, cocaine [1]. Quantitative in vitro evaluations show that Troparil achieves an IC50 of approximately 28 nM at the DA transporter, whereas cocaine typically exhibits much weaker affinity in the range of 159 nM under identical assay conditions [2]. This 5.6-fold increase in potency allows for much higher specific-to-nonspecific binding ratios, making Troparil a vastly superior choice for precise receptor mapping and competitive displacement assays [1].

Evidence DimensionDAT Binding Affinity (IC50)
Target Compound DataTroparil: ~28 nM
Comparator Or BaselineCocaine: ~159 nM
Quantified Difference5.6-fold higher binding potency at the dopamine transporter
ConditionsIn vitro radioligand displacement assay at DAT

Higher affinity allows laboratories to use lower working concentrations, reducing off-target effects and improving the signal-to-noise ratio in critical receptor assays.

SERT selectivity vs. cocaine
Data to verify
SERT inhibition reported as lower than cocaine; precise Ki data not located in current source.
Higher DAT/SERT ratio may support dopaminergic-specific signaling studies; requires quantitative SERT confirmation.
Source: Metabolites 2024; qualitative comparison only.

Preservation of DAT-Favored Selectivity Over Halogenated Analogs

While downstream halogenated analogs of Troparil (such as the iodinated RTI-55) achieve extreme binding potency, this comes at the cost of severely compromised selectivity, heavily skewing towards the serotonin transporter (SERT) [1]. Troparil maintains a balanced, DAT-favored pharmacological profile that closely mirrors the desired stimulant mechanism of the tropane class without introducing massive serotonergic confounding variables [2]. For researchers mapping pure dopaminergic pathways, Troparil provides the necessary potency upgrade over cocaine while avoiding the off-target SERT binding characteristic of heavier phenyltropane derivatives [1].

Evidence DimensionDAT vs SERT Selectivity Shift
Target Compound DataTroparil: DAT-favored binding profile
Comparator Or BaselineRTI-55 (Iodinated analog): Heavy shift toward SERT affinity
Quantified DifferenceAvoidance of disproportionate SERT binding seen in heavy-halogen analogs
ConditionsComparative monoamine transporter profiling

Ensures that experimental results are driven by dopaminergic mechanisms rather than confounded by unintended serotonergic activity.

NET/DAT selectivity profile
Class-level
Troparil vs WIN 35,428 / RTI-121
NET affinity > DAT affinity (reported unique among regular phenyltropanes)
May support noradrenergic-contribution studies in psychostimulant models; NET/DAT ratio requires independent verification.
Exact Ki values not yet located; literature-survey level evidence.
Phase I metabolism
Head-to-head
Troparil vs Cocaine
Primary pathway: demethylation vs. ester hydrolysis
Distinct metabolite signature supports forensic research differentiation; avoids ester-linked anesthetic confound.
Rat urine & human liver S9 fraction; 4 phase I, 3 phase II metabolites reported.
In-vivo self-administration
Head-to-head
3–10× more potent than cocaine in maintaining responding (squirrel monkey IVSA).
Supports reduced compound consumption in chronic behavioral pharmacology models.
Lower unit doses required; species-model context: squirrel monkey.

Radioligand Binding and Autoradiography of the Basal Ganglia

Due to its 5.6-fold higher affinity for DAT compared to cocaine and its structural resistance to hydrolysis, Troparil is the preferred precursor for tritiated ([3H]WIN 35,065-2) radioligands [1]. It provides superior specific-to-nonspecific binding ratios, making it ideal for high-resolution autoradiographic mapping of dopamine receptors in striatal tissue without the rapid signal degradation associated with ester-based ligands [2].

Baseline Reference Material for Phenyltropane SAR Studies

As the foundational, non-halogenated 3β-phenyltropane, Troparil serves as the mandatory baseline control in structure-activity relationship (SAR) campaigns [3]. Procurement of this exact compound is essential for medicinal chemistry teams evaluating the steric and electrostatic effects of novel 2β or 3β substitutions, as it provides the unadulterated parent scaffold data against which all new derivatives are benchmarked [3].

In Vivo Behavioral Pharmacology and Stimulant Modeling

In preclinical models evaluating locomotor stimulation or drug discrimination, Troparil is utilized to isolate the effects of dopamine reuptake inhibition from the confounding variables of rapid metabolic clearance [4]. Its non-hydrolyzable C-C bond ensures a longer, stable duration of action in vivo, allowing researchers to accurately model sustained dopaminergic activity without the need for continuous redosing protocols required by natural tropanes [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Dopaminergic neurotransmission studies
DAT inhibition potency vs. SERT activity ratio
DAT-pathway assay response; SERT-confounded endpoint review
Phenyltropane SAR panel research
NET-biased selectivity (NET > DAT)
Monoamine-transporter isoform profiling; pharmacophore coverage
Forensic toxicology reference studies
Demethylation-dominant metabolic pathway
Metabolite specificity vs. cocaine benzoylecgonine markers
In-vivo behavioral pharmacology models
Self-administration potency at lower unit doses
Compound consumption reduction; injection-volume artifact control

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

259.157228913 g/mol

Monoisotopic Mass

259.157228913 g/mol

Heavy Atom Count

19

UNII

AH3LC885W8

Wikipedia

Troparil

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